AZD7009

Beschreibung

an anti-arrhythmia agent; no further info available 10/2006

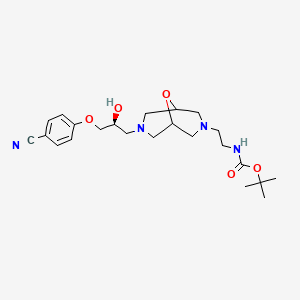

Structure

3D Structure

Eigenschaften

CAS-Nummer |

864368-79-6 |

|---|---|

Molekularformel |

C23H34N4O5 |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

tert-butyl N-[2-[7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |

InChI |

InChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)/t18-,20?,21?/m0/s1 |

InChI-Schlüssel |

JRHUUZPSMQIWBQ-PELRDEGISA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)C[C@@H](COC3=CC=C(C=C3)C#N)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

864368-79-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZD 7009 AZD-7009 AZD7009 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AZD7009: A Deep Dive into its Mechanism of Action for Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7009 is an investigational antiarrhythmic agent that has demonstrated considerable efficacy in the management of atrial fibrillation (AF). Its mechanism of action is characterized by a multi-ion channel blockade, leading to a predominant effect on atrial electrophysiology with a notably low proarrhythmic potential. This technical guide provides an in-depth exploration of the molecular and electrophysiological basis of this compound's action, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: A Mixed Ion Channel Blocker

This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels. This mixed-channel blockade is crucial for its efficacy and safety profile, contributing to both the termination of existing AF episodes and the prevention of their recurrence.[1][2] The primary mechanism involves the synergistic inhibition of multiple potassium and sodium currents, which collectively prolongs the atrial action potential duration (APD) and the effective refractory period (AERP), key factors in suppressing the re-entrant circuits that sustain AF.[1][2]

Signaling Pathway of this compound in Atrial Myocytes

Caption: Signaling pathway of this compound in atrial myocytes.

Quantitative Data: Ion Channel Inhibition and Electrophysiological Effects

The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels and its impact on key electrophysiological parameters.

Table 1: Inhibitory Concentrations (IC50) of this compound on Human Cardiac Ion Channels [1][2]

| Ion Channel Current | Gene | IC50 (µM) |

| IKr (rapid delayed rectifier K+ current) | hERG | 0.6 |

| INa (peak sodium current) | Nav1.5 | 8 |

| Late INa (late sodium current) | hNav1.5 | 11 ± 2[3] |

| Ito (transient outward K+ current) | Kv4.3/KChIP2.2 | 24 |

| IKur (ultrarapid delayed rectifier K+ current) | Kv1.5 | 27 |

| ICaL (L-type Ca2+ current) | 90 | |

| IKACh (acetylcholine-activated K+ current) | Kir3.1/Kir3.4 | 166 |

| IKs (slow delayed rectifier K+ current) | KvLQT1/minK | 193 |

Table 2: Electrophysiological Effects of this compound in Preclinical Models

| Parameter | Animal Model | Baseline | This compound Treatment | Percentage Change | Reference |

| Atrial Effective Refractory Period (AERP) | Dilated Rabbit Atria | 50 ± 4.5 ms (B15284909) | 136 ± 6.6 ms (at 3 µM) | +172% | [4] |

| Atrial Fibrillation Inducibility | Dilated Rabbit Atria | 80% | 0% (at 3 µM) | -100% | [4] |

| AF/AFL Cycle Length | Canine Sterile Pericarditis | 121 ± 7.8 ms | 157 ± 9.7 ms | +29.8% | [5] |

| Atrial Refractoriness (at 400 ms cycle length) | Canine Sterile Pericarditis | - | - | +33% | [5] |

| Ventricular Refractoriness (at 400 ms cycle length) | Canine Sterile Pericarditis | - | - | +17% | [5] |

| Atrial Conduction Time (at 200 ms cycle length) | Canine Sterile Pericarditis | - | Increased by 13.2 ± 1.6 ms | - | [5] |

| QT Interval | Canine Sterile Pericarditis | - | - | +9% | [5][6] |

Experimental Protocols

The data presented above were derived from a series of key experiments. The methodologies employed in these studies are detailed below.

In Vitro Ion Channel Electrophysiology

-

Objective: To determine the inhibitory concentration (IC50) of this compound on various human cardiac ion channels.

-

Methodology:

-

Human cardiac ion channels (hERG, Nav1.5, Kv4.3/KChIP2.2, Kv1.5, Kir3.1/Kir3.4, and KvLQT1/minK) were expressed in mammalian cell lines (e.g., CHO-K1).[1][2][3]

-

Whole-cell currents were recorded using the patch-clamp technique.

-

Concentration-response curves were generated by applying increasing concentrations of this compound to determine the IC50 values.[1][2]

-

-

Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a logistic equation.

Isolated Langendorff-Perfused Rabbit Heart Model

-

Objective: To assess the electrophysiological and antiarrhythmic effects of this compound in an in-vitro model of acute atrial dilation, a condition known to promote AF.

-

Methodology:

-

Rabbit hearts were isolated and perfused via the Langendorff apparatus.

-

Atrial dilation was induced by increasing intra-atrial pressure.

-

Atrial effective refractory period (AERP) and AF inducibility were measured at baseline and with increasing concentrations of this compound.[4][7]

-

In a separate set of experiments, sustained AF was induced, and the ability of this compound to terminate the arrhythmia was assessed.[4][7]

-

-

Data Analysis: Changes in AERP and AF inducibility were compared between baseline and drug perfusion. The time to AF termination was also recorded.

Caption: Experimental workflow for the isolated Langendorff-perfused rabbit heart model.

Canine Sterile Pericarditis Model

-

Objective: To evaluate the in-vivo efficacy of this compound in terminating and preventing AF/AFL in a model that mimics the inflammatory conditions often associated with clinical AF.

-

Methodology:

-

Sterile pericarditis was induced in dogs to create a substrate for sustained AF/AFL.[5]

-

Electrophysiological studies were performed during intravenous infusion of this compound.

-

Parameters measured included atrial and ventricular refractoriness, conduction time, and capture threshold.

-

The efficacy of this compound in terminating induced AF/AFL and preventing its re-induction was assessed.[5][8]

-

Simultaneous multisite biatrial mapping was used to study the mechanism of arrhythmia termination.[5]

-

-

Data Analysis: Electrophysiological parameters before and after this compound administration were compared. The success rate of AF/AFL termination and prevention of re-induction was calculated.

Atrial-Predominant Action and Low Proarrhythmic Potential

A key feature of this compound is its predominant effect on the atria compared to the ventricles.[5][6] This atrial selectivity is thought to contribute to its favorable safety profile, particularly the low risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia often associated with drugs that prolong the QT interval.[1][2]

The inhibition of the late sodium current by this compound is believed to be a critical factor in its low proarrhythmic potential.[1][2][3] By counteracting the excessive APD prolongation that can be induced by IKr blockade, especially in Purkinje fibers and mid-myocardial cells, this compound mitigates the risk of early afterdepolarizations (EADs), which are known triggers for TdP.[1][3] In fact, studies have shown that this compound can suppress EADs induced by selective IKr blockers.[1][3]

Caption: Logical relationship of this compound's low proarrhythmic potential.

Clinical Implications and Future Directions

Clinical trials have demonstrated the potential of intravenous this compound for the rapid conversion of persistent atrial fibrillation.[9] The development of both intravenous and oral formulations was underway, highlighting its potential for both acute and long-term management of AF.[10] Although the clinical development of this compound was discontinued (B1498344) for non-cardiovascular reasons, the extensive preclinical and early clinical data provide a valuable blueprint for the development of future antiarrhythmic drugs with a similar mechanism of action.[11] The concept of a mixed ion channel blocker with atrial-predominant effects and a mechanism to mitigate proarrhythmic risk remains a highly promising strategy in the ongoing quest for safer and more effective treatments for atrial fibrillation.

References

- 1. Making sure you're not a bot! [gupea.ub.gu.se]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ovid.com [ovid.com]

- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 10. Recent advances in pharmacotherapy of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Discovery and Development of AZD7009: A Multi-Channel Blocker for Atrial Fibrillation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD7009 is a novel antiarrhythmic agent investigated for the management of atrial fibrillation (AF).[1] Characterized by its mixed ion channel blocking properties, this compound has demonstrated a predominant effect on atrial electrophysiology, combining high antiarrhythmic efficacy with a low proarrhythmic potential in preclinical and early clinical studies.[2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, and outlining the experimental protocols used in its evaluation.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia and a significant cause of morbidity and mortality.[2][4] The primary therapeutic goal in AF management is the restoration and maintenance of sinus rhythm, often achieved by prolonging the atrial action potential duration (APD) and effective refractory period (ERP).[4][5] While Class III antiarrhythmic agents that selectively block the rapid delayed rectifier potassium current (IKr) can achieve this, they are associated with a risk of Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia.[2][4] this compound was developed as a multi-ion channel blocker to achieve atrial-selective electrophysiological effects, thereby maximizing antiarrhythmic efficacy while minimizing ventricular proarrhythmic risk.[2][3]

Mechanism of Action

This compound exerts its antiarrhythmic effects through a synergistic blockade of multiple cardiac ion channels, leading to a delay in repolarization and an increase in refractoriness, particularly in atrial tissue.[2][4] This multi-channel inhibition is believed to be the foundation of its high efficacy and favorable safety profile.[2]

Ion Channel Inhibition Profile

This compound inhibits a range of voltage-gated ion channels, with a notable potency for the hERG channel, which is responsible for the IKr current.[2][4] Its inhibitory activity extends to sodium and other potassium channels, contributing to its unique electrophysiological signature.[2][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on Human Cardiac Ion Channels

| Ion Channel | Current | IC50 (µM) | Reference |

| hERG | IKr | 0.6 | [2][4] |

| Nav1.5 | INa | 8 | [2][4] |

| Kv4.3/KChIP2.2 | Ito | 24 | [2][4] |

| Kv1.5 | IKur | 27 | [1][2][4] |

| Kir3.1/Kir3.4 | IKACh | 166 | [2][4] |

| KvLQT1/minK | IKs | 193 | [2][4] |

| Cav1.2 | ICaL | 90 | [2][4] |

| hNav1.5 (late) | INa, late | 11 | [7] |

Table 2: Electrophysiological Effects of this compound in Preclinical Models

| Species | Model | Parameter | Concentration/Dose | Baseline | Post-AZD7009 | % Change | Reference |

| Rabbit | Dilated Atria | AERP (ms) | 3 µM | 50 ± 4.5 | 136 ± 6.6 | +172% | [8][9] |

| Rabbit | Dilated Atria | AF Inducibility | 3 µM | 80% | 0% | -100% | [8][9] |

| Dog | Anesthetized | Atrial ERP (ms) | Infusion | - | Increase of 48 ± 7 | - | [10] |

| Dog | Anesthetized | Ventricular ERP (ms) | Infusion | - | Increase of 8 ± 4 | - | [10] |

| Dog | Anesthetized | QT Interval (ms) | Infusion | - | Increase of 2 ± 5.5 | - | [10] |

| Dog | Atrial Tissue (in vitro) | APD90 (ms) | 2 µM | 224 ± 7 | 318 ± 7 | +42% | [10] |

| Dog | Ventricular Tissue (in vitro) | APD90 (ms) | 2 µM | 257 ± 5 | 283 ± 7 | +10% | [10] |

| Dog | Sterile Pericarditis | AF/AFL Cycle Length (ms) | Infusion | 121 ± 7.8 | 157 ± 9.7 | +30% | [3][11] |

| Dog | Sterile Pericarditis | Atrial Refractoriness (CL 400ms) | Infusion | - | - | +33% | [11] |

| Dog | Sterile Pericarditis | Ventricular Refractoriness (CL 400ms) | Infusion | - | - | +17% | [11] |

Table 3: Efficacy of this compound in Terminating Atrial Fibrillation in Preclinical Models

| Species | Model | Termination Rate | Reference |

| Rabbit | Dilated Atria | 6 out of 6 hearts | [8][12] |

| Dog | Sterile Pericarditis | 23 out of 23 episodes | [3][11] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory effects of this compound on various human cardiac ion channels were determined using the whole-cell patch-clamp technique.[1][2]

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were used, stably transfected to express the specific human ion channel of interest (e.g., hERG, hNav1.5, hKv1.5).[1][2][13]

-

Recording Conditions: Whole-cell currents were recorded at 37°C.[13] The composition of the pipette and bath solutions was optimized for the specific ion current being measured.

-

Voltage Protocols: Specific voltage-clamp protocols were applied to elicit the ionic currents and to study the voltage- and frequency-dependence of the block by this compound.

-

Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the drug concentration. IC50 values were then calculated from these curves.[1]

Ex Vivo Rabbit Heart Model: Langendorff Perfusion

The electrophysiological and antiarrhythmic properties of this compound were investigated in an isolated, Langendorff-perfused rabbit heart model, particularly in the context of atrial dilation, a common feature of AF.[8][9][12]

-

Heart Preparation: Rabbit hearts were isolated and perfused via the aorta with Tyrode's solution.

-

Atrial Dilation: Acute atrial dilation was induced to increase the vulnerability to AF.

-

Electrophysiological Measurements: The atrial effective refractory period (AERP) was measured.

-

AF Induction and Termination: AF was induced by programmed electrical stimulation. The ability of this compound to prevent AF induction and to terminate sustained AF was assessed.[8][12]

In Vivo Dog Model: Anesthetized and Sterile Pericarditis

The effects of this compound were evaluated in anesthetized dogs and in a canine model of sterile pericarditis, which mimics the atrial remodeling seen in persistent AF.[10][11]

-

Drug Administration: this compound was administered intravenously to achieve pseudo steady-state plasma concentrations.[10]

-

In Vivo Electrophysiological Recordings: Atrial and ventricular effective refractory periods (AERP and VERP) and the QT interval were measured.[10]

-

In Vitro Tissue Recordings: Following the in vivo studies, cardiac tissues (atrial, ventricular, Purkinje fibers) were isolated for in vitro microelectrode recordings of action potentials to determine action potential duration (APD) and the maximum upstroke velocity (Vmax).[7][10]

-

Sterile Pericarditis Model: This model was used to assess the efficacy of this compound in terminating and preventing the reinduction of AF/atrial flutter (AFL).[3][11]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Ex vivo rabbit heart experimental workflow.

Clinical Development

This compound progressed to Phase II clinical trials to assess its efficacy and safety in converting AF to sinus rhythm in patients.[14][15] A randomized, double-blind, placebo-controlled study evaluated different intravenous infusion regimens of this compound.[16] The results showed that a 30-minute infusion of 3.25 mg/min was the most effective, converting 50% of patients in that group to sinus rhythm within 90 minutes, compared to 0% in the placebo group.[16] While generally well-tolerated, the study noted a mean increase in the QTc interval of 15% to 20% in the treatment groups, and one patient experienced a non-sustained ventricular tachyarrhythmia with features of TdP.[16]

Conclusion

This compound is a potent multi-ion channel blocker with a predominant effect on atrial electrophysiology. Its mechanism of action, centered on the synergistic inhibition of IKr, INa, and other potassium currents, has demonstrated significant efficacy in terminating and preventing atrial fibrillation in a variety of preclinical models.[2][11][12] Early clinical data supported its potential as a pharmacological agent for the conversion of AF.[16] The development of this compound highlights the therapeutic strategy of targeting multiple ion channels to achieve atrial-selective antiarrhythmic effects, aiming for a better balance between efficacy and proarrhythmic risk. Further research and clinical evaluation would be necessary to fully establish its place in the management of atrial fibrillation.

References

- 1. Blocking characteristics of hKv1.5 and hKv4.3/hKChIP2.2 after administration of the novel antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. Mechanisms of Action of Antiarrhythmic Drugs in Atrial Fibrillation | Thoracic Key [thoracickey.com]

- 6. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Efficacy and safety of this compound in the treatment of Atrial Fibrillation [astrazenecaclinicaltrials.com]

- 16. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD7009: A Technical Guide to a Mixed Ion Channel Blocker for Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7009 is a novel antiarrhythmic agent investigated for the management of atrial fibrillation (AF). It exhibits a unique pharmacological profile as a mixed ion channel blocker, demonstrating a predominant effect on atrial electrophysiology with a low proarrhythmic potential.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects on various ion channels, and the detailed experimental protocols used in its evaluation.

Core Mechanism of Action: A Synergistic Blockade

This compound exerts its antiarrhythmic effects through a synergistic blockade of multiple cardiac ion channels, primarily targeting those involved in atrial repolarization and excitability.[3][4] This mixed ion channel blockade is believed to be the basis for its high antiarrhythmic efficacy and favorable safety profile.[3][4][5] The primary targets of this compound include the rapid delayed rectifier potassium current (IKr) carried by hERG channels, the peak and late components of the fast sodium current (INa) mediated by Nav1.5 channels, and various other potassium currents more specific to the atria, such as the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito).[2][3][4]

The combined inhibition of these channels leads to a prolongation of the atrial action potential duration (APD) and an increase in the atrial effective refractory period (AERP), which are key mechanisms for terminating and preventing re-entrant arrhythmias like AF.[3][6][7] Notably, the inhibitory effect on the late sodium current is thought to counteract excessive APD prolongation in ventricular and Purkinje cells, thereby mitigating the risk of proarrhythmias such as Torsades de Pointes (TdP).[3][4]

Quantitative Data on Ion Channel Blockade

The following table summarizes the inhibitory concentrations (IC50) of this compound on various human cardiac ion channels, providing a quantitative basis for its mixed ion channel blocking properties.

| Ion Channel Current | Gene/Subunits | IC50 (µM) | Cell Line | Reference(s) |

| IKr | hERG | 0.6 | CHO K1 | [3][5] |

| INa (peak) | hNav1.5 | 8 | Mammalian Cells | [3][4] |

| INa (peak, 10 Hz) | hNav1.5 | 4.3 | CHO K1 | [5] |

| INa (late) | hNav1.5 | 11 | CHO K1 | |

| IKur | hKv1.5 | 27 | CHO | [3][8] |

| Ito | hKv4.3/KChIP2.2 | 24 | CHO | [3][8] |

| IKs | hKvLQT1/minK | 193 | CHO K1 / Mammalian Cells | [3][4][5] |

| IKACh | hKir3.1/Kir3.4 | 166 | Mammalian Cells | [3][4] |

| ICaL | - | 90 | Rabbit Ventricular Myocytes | [3][4] |

Electrophysiological Effects on Cardiac Tissue

The effects of this compound have been characterized in various preclinical models, demonstrating a consistent atrial-predominant action.

In Vitro Electrophysiology in Canine Cardiac Tissue

| Parameter | Tissue | Concentration (µM) | Baseline | Post-AZD7009 | Reference(s) |

| APD90 | Atrial | 2 | 224 ± 7 ms | 318 ± 7 ms | [6] |

| ERP | Atrial | 2 | 241 ± 7 ms | 378 ± 17 ms | [6] |

| APD90 | Ventricular | 2 | 257 ± 5 ms | 283 ± 7 ms | [6] |

| ERP | Ventricular | 2 | 253 ± 12 ms | 300 ± 11 ms | [6] |

In Vivo Electrophysiology in Anesthetized Dogs

| Parameter | Baseline | Post-AZD7009 (max effect) | Reference(s) |

| Atrial ERP (AERP) | - | ↑ 48 ± 7 ms | [6] |

| Ventricular ERP (VERP) | - | ↑ 8 ± 4 ms | [6] |

| QT Interval | - | ↑ 2 ± 5.5 ms | [6] |

Electrophysiological Effects in a Rabbit Model of Atrial Dilation and AF

| Parameter | Condition | Pre-drug | 3 µM this compound | Reference(s) |

| AERP | Undilated Atria | - | ↑ 65 ± 3.6 ms | [1] |

| AERP | Dilated Atria | 50 ± 4.5 ms | 136 ± 6.6 ms | [1][9] |

| AF Inducibility | Dilated Atria | 80% | 0% | [1][9] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings for Ion Channel Inhibition

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human cardiac ion channels of interest (e.g., hERG, hNav1.5, hKv1.5, hKv4.3/hKChIP2.2, hKvLQT1/minK) were commonly used.[5][8]

-

General Method: The whole-cell configuration of the patch-clamp technique was employed to measure ionic currents.[5][8]

-

Recording Solutions (Exemplar for hERG):

-

Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

-

-

Voltage-Clamp Protocols: Specific voltage protocols were applied to activate and measure the target ionic currents. For instance, for hERG, a depolarizing pulse to +20 mV followed by a repolarizing ramp or step to a more negative potential was used to elicit the characteristic tail current. For Nav1.5, use-dependent block was often assessed by applying a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).[5]

In Vitro Cardiac Tissue Electrophysiology

-

Animal Model: Male Beagle dogs were often used for isolating cardiac tissues.[6]

-

Tissue Preparation: Trabeculae from the right atrial appendage and the right ventricle, as well as Purkinje fibers, were dissected and superfused in a tissue bath with Tyrode's solution.

-

Recording Method: Standard glass microelectrodes were used to record transmembrane action potentials.

-

Stimulation: Tissues were stimulated at a defined frequency (e.g., 1 Hz) to elicit action potentials.

-

Data Acquisition: Parameters such as action potential duration at 90% repolarization (APD90) and effective refractory period (ERP) were measured before and after the application of this compound.[6]

Langendorff-Perfused Rabbit Heart Model for Atrial Fibrillation

-

Animal Model: New Zealand White rabbits were used.

-

Preparation: Hearts were isolated and retrogradely perfused via the aorta (Langendorff preparation) with oxygenated Tyrode's solution at 37°C.[1]

-

Tyrode's Solution Composition (in mM): 120 NaCl, 25 NaHCO₃, 4 KCl, 1.8 CaCl₂, 0.5 MgSO₄, 1.8 Na₂HPO₄, 9 glucose, 2 pyruvic acid, and 0.026 EDTA. The solution was gassed with 95% O₂ and 5% CO₂.[1]

-

Atrial Dilation: Acute atrial dilation was induced by increasing the pressure in a balloon inserted into the right atrium to mimic a common clinical condition associated with AF.

-

Electrophysiological Measurements: Atrial effective refractory period (AERP) was measured using programmed electrical stimulation. AF was induced by premature stimuli. The effects of this compound on AERP, AF inducibility, and termination of sustained AF were then assessed.[1][9]

Conclusion

This compound is a potent mixed ion channel blocker with a well-characterized preclinical profile demonstrating predominant effects on atrial electrophysiology. Its synergistic inhibition of multiple ion channels, particularly IKr, INa, IKur, and Ito, contributes to its high efficacy in animal models of atrial fibrillation. The concomitant block of the late sodium current likely plays a crucial role in its favorable safety profile by preventing excessive ventricular repolarization prolongation. The detailed experimental methodologies outlined in this guide provide a foundation for further research and development of novel antiarrhythmic agents with similar mechanisms of action.

References

- 1. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking characteristics of hKv1.5 and hKv4.3/hKChIP2.2 after administration of the novel antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 8. fda.gov [fda.gov]

- 9. The Purkinje cell; 2008 style - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZD7009

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7009 is an investigational antiarrhythmic agent that has shown promise in the management of atrial fibrillation (AF). Its mechanism of action involves a mixed ion channel blockade, leading to predominant effects on atrial electrophysiology. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics: The Electrophysiological Profile of a Mixed Ion Channel Blocker

This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. This multi-target approach contributes to its efficacy in terminating and preventing atrial fibrillation while potentially offering a favorable safety profile compared to more selective agents.

The primary pharmacodynamic effect of this compound is the prolongation of the atrial action potential duration (APD) and an increase in the atrial effective refractory period (AERP).[1][2] This is achieved through the synergistic inhibition of multiple potassium and sodium currents.[3]

Mechanism of Action: A Multi-Ion Channel Blocker

This compound's mechanism of action is characterized by its ability to block several cardiac ion channels, with a predominant effect on those involved in atrial repolarization. This mixed ion channel blockade is believed to be the basis for its high antiarrhythmic efficacy.[3] The primary targets of this compound include:

-

Delayed Rectifier Potassium Current (IKr): Blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel, is a key mechanism for prolonging the action potential duration.

-

Sodium Current (INa): this compound also blocks the sodium current, which can contribute to its antiarrhythmic effects.

-

Ultra-rapid Delayed Rectifier Potassium Current (IKur): Inhibition of IKur, a current predominantly found in the atria, contributes to the atrial-selective effects of this compound.

-

Transient Outward Potassium Current (Ito): Blockade of Ito further modulates the early phase of repolarization.

Inhibition of the late sodium current by this compound may also play a role in its low proarrhythmic potential by counteracting excessive APD prolongation and the development of early afterdepolarizations (EADs) in susceptible cardiac cells.[3]

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro inhibitory activity of this compound on various human cardiac ion channels.

| Ion Channel | Current | IC50 (μM) |

| hERG | IKr | 0.6[3] |

| Nav1.5 | INa | 8[3] |

| Kv4.3/KChIP2.2 | Ito | 24[3] |

| Kv1.5 | IKur | 27[3] |

| Kir3.1/Kir3.4 | IKACh | 166[3] |

| KvLQT1/minK | IKs | 193[3] |

| L-type Ca2+ | ICaL | 90[3] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound on various human cardiac ion channels.

Preclinical studies in animal models have demonstrated the electrophysiological effects of this compound. In a canine model of sterile pericarditis, this compound infusion led to a significant increase in atrial refractoriness with only modest effects on the ventricle.[4] Specifically, at a 400-msec cycle length, atrial and ventricular refractoriness increased by 33% and 17%, respectively.[4] The QT interval, a measure of ventricular repolarization, increased by a modest 9%.[4] Furthermore, this compound prolonged the arrhythmia cycle length from 121 ± 7.8 msec to 157 ± 9.7 msec before terminating atrial fibrillation/flutter episodes.[4]

In anesthetized dogs, this compound produced a concentration-dependent increase in the atrial effective refractory period (AERP) by a maximum of 48 ± 7 milliseconds, while the increases in ventricular effective refractory period (VERP) (8 ± 4 milliseconds) and QT interval (2 ± 5.5 milliseconds) were small and not concentration-dependent.[1] In vitro studies on dog cardiac tissue showed that 2 μM this compound increased the atrial action potential duration at 90% repolarization (APD90) from 224 ± 7 to 318 ± 7 milliseconds and the AERP from 241 ± 7 to 378 ± 17 milliseconds.[1] In contrast, the effects on ventricular tissue were less pronounced, with APD90 increasing from 257 ± 5 to 283 ± 7 milliseconds and VERP from 253 ± 12 to 300 ± 11 milliseconds.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public domain. Preclinical and clinical studies have focused more on the pharmacodynamic effects and clinical efficacy of the drug.

Experimental Protocols

The following sections outline the methodologies used in key studies to evaluate the pharmacodynamics of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory effects of this compound on various cardiac ion channels were determined using the whole-cell patch-clamp technique in mammalian cells expressing the specific human ion channels.

-

Cell Preparation: Mammalian cell lines (e.g., CHO-K1) were transfected to express the human cardiac ion channels of interest (hERG, Nav1.5, Kv4.3/KChIP2.2, Kv1.5, Kir3.1/Kir3.4, and KvLQT1/minK).

-

Recording: Whole-cell currents were recorded using an amplifier and digitizer. Borosilicate glass pipettes with a specific resistance were filled with an internal solution and used to form a giga-ohm seal with the cell membrane. The membrane patch was then ruptured to allow for whole-cell recording.

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound to the cells, and the IC50 values were calculated by fitting the data to a logistic equation.

Ex Vivo Electrophysiology: Isolated Heart and Tissue Preparations

The electrophysiological effects of this compound on cardiac tissue were investigated using isolated perfused hearts and tissue preparations from animal models such as rabbits and dogs.

-

Isolated Langendorff-Perfused Rabbit Heart: Hearts were isolated and perfused with Tyrode's solution. Atrial and ventricular monophasic action potentials and effective refractory periods were recorded using custom-made electrodes. The effects of this compound were assessed by adding the compound to the perfusate at various concentrations.

-

Canine Atrial and Ventricular Tissue Preparations: Tissues were obtained from dog hearts and superfused with Tyrode's solution. Transmembrane action potentials were recorded using glass microelectrodes. The effects of this compound on action potential duration and other parameters were evaluated at different pacing cycle lengths.

In Vivo Electrophysiology: Animal Models

The antiarrhythmic efficacy and electrophysiological effects of this compound were evaluated in various animal models of atrial fibrillation.

-

Canine Sterile Pericarditis Model: This model was used to induce sustained atrial fibrillation or flutter. Dogs were instrumented for epicardial recording and pacing. This compound was administered intravenously, and its effects on arrhythmia termination, refractoriness, conduction, and capture threshold were studied. Simultaneous multisite biatrial mapping was performed to assess the mechanism of arrhythmia termination.[4]

Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Mechanism of action of this compound leading to its antiarrhythmic effect.

Experimental Workflow for In Vitro Patch Clamp Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Conclusion

This compound is a promising antiarrhythmic agent with a unique pharmacodynamic profile characterized by its mixed ion channel blockade, leading to a predominant effect on atrial electrophysiology. Its ability to prolong atrial refractoriness with limited effects on ventricular repolarization suggests a potential for high antiarrhythmic efficacy with a favorable safety profile. While detailed human pharmacokinetic data remains limited, the available preclinical and clinical evidence supports its continued investigation for the treatment of atrial fibrillation. Further research is warranted to fully elucidate its pharmacokinetic properties and to establish its long-term safety and efficacy in a broader patient population.

References

- 1. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD7009: A Comprehensive Technical Guide to its Interactions with Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7009 is an antiarrhythmic agent characterized by its predominant electrophysiological effects on the atria, demonstrating high efficacy in managing atrial fibrillation (AF) with a low potential for proarrhythmic events.[1][2] Its mechanism of action is rooted in a mixed ion channel blockade, synergistically targeting multiple currents to modulate the cardiac action potential. This technical guide provides an in-depth analysis of this compound's interactions with key cardiac ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation.

Quantitative Analysis of this compound's Cardiac Ion Channel Targets

The pharmacological profile of this compound is defined by its inhibitory effects on a range of cardiac ion channels. The following tables summarize the quantitative data on its potency against various channels, providing a clear comparison of its targets.

Table 1: Inhibitory Potency (IC50) of this compound on Human Cardiac Ion Channels [1][2]

| Ion Channel | Current | Gene | IC50 (µM) | Cell Line |

| hERG | IKr | KCNH2 | 0.6 | Mammalian Cells |

| Nav1.5 | INa | SCN5A | 8 | Mammalian Cells |

| Nav1.5 (late) | INa, late | SCN5A | 11 ± 2 | CHO K1 Cells |

| Kv4.3/KChIP2.2 | Ito | KCND3/KCNIP2 | 24 | Mammalian Cells |

| Kv1.5 | IKur | KCNA5 | 27 | Mammalian Cells |

| L-type Ca2+ | ICaL | CACNA1C | 90 | Rabbit Ventricular Myocytes |

| Kir3.1/Kir3.4 | IKACh | KCNJ3/KCNJ5 | 166 | Mammalian Cells |

| KvLQT1/minK | IKs | KCNQ1/KCNE1 | 193 | Mammalian Cells |

Table 2: Electrophysiological Effects of this compound in Canine Tissues [3]

| Parameter | Tissue | Concentration (µM) | Baseline | Post-AZD7009 | Change |

| Action Potential Duration (APD90) | Atria | 2 | 224 ± 7 ms | 318 ± 7 ms | +94 ms |

| Effective Refractory Period (ERP) | Atria | 2 | 241 ± 7 ms | 378 ± 17 ms | +137 ms |

| Action Potential Duration (APD90) | Ventricle | 2 | 257 ± 5 ms | 283 ± 7 ms | +26 ms |

| Effective Refractory Period (ERP) | Ventricle | 2 | 253 ± 12 ms | 300 ± 11 ms | +47 ms |

Signaling Pathways and Mechanism of Action

This compound's antiarrhythmic effect, particularly in the atria, is achieved through a synergistic blockade of multiple ion channels. This multi-channel approach leads to a delay in repolarization and an increase in the refractory period of atrial tissue.[1][2] The inhibition of the late sodium current is a key factor in its low proarrhythmic potential, as it counteracts excessive action potential duration prolongation and the development of early afterdepolarizations (EADs), especially in susceptible cells like Purkinje fibers.[1][4]

References

- 1. Making sure you're not a bot! [gupea.ub.gu.se]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AZD7009: An In-Depth Technical Review for Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of AZD7009, a novel antiarrhythmic agent. The document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer a thorough understanding of the compound's core characteristics.

Executive Summary

This compound is an antiarrhythmic agent that has demonstrated a predominant effect on atrial electrophysiology, showing high efficacy in terminating and preventing atrial fibrillation (AF) in various preclinical models.[1][2] Its mechanism of action involves a mixed ion channel blockade, which contributes to its therapeutic effects and a potentially favorable safety profile regarding proarrhythmic risk.[3] This guide delves into the quantitative preclinical data that defines the electrophysiological signature of this compound and the experimental frameworks used to establish its antiarrhythmic potential.

Electrophysiological Properties and Mechanism of Action

This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels. This multi-channel action is believed to be the basis for its efficacy and relative cardiac safety.

Ion Channel Inhibition

Preclinical studies have quantified the inhibitory effects of this compound on a range of human cardiac ion channels expressed in mammalian cells. The half-maximal inhibitory concentrations (IC50) reveal a potent blockade of the rapid delayed rectifier potassium current (IKr), with subsequent effects on sodium and other potassium currents at higher concentrations.

Table 1: this compound IC50 Values for Human Cardiac Ion Channels [3]

| Ion Channel | Current | IC50 (µM) |

| hERG | IKr | 0.6 |

| Nav1.5 | INa | 8 |

| Kv4.3/KChIP2.2 | Ito | 24 |

| Kv1.5 | IKur | 27 |

| Kir3.1/Kir3.4 | IKACh | 166 |

| KvLQT1/minK | IKs | 193 |

| L-type Ca2+ | ICaL | 90 |

Data from whole-cell patch-clamp studies on expressed human ion channels in mammalian cells.

This compound also demonstrates a concentration-dependent inhibition of the late sodium current in rabbit atrial and ventricular myocytes, with approximately 50% inhibition at a concentration of 10 µM.[3]

Cellular Electrophysiological Effects

The multi-ion channel blockade by this compound translates into significant effects on the cardiac action potential, particularly in atrial tissue.

Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Myocardium [4]

| Tissue | Parameter | Control (ms) | 2 µM this compound (ms) |

| Atria | APD90 | 224 ± 7 | 318 ± 7 |

| ERP | 241 ± 7 | 378 ± 17 | |

| Ventricle | APD90 | 257 ± 5 | 283 ± 7 |

| ERP | 253 ± 12 | 300 ± 11 |

In vitro data from microelectrode recordings in canine atrial and ventricular tissue.

These data highlight the preferential prolongation of atrial refractoriness by this compound.[4]

Antiarrhythmic Efficacy in Preclinical Models

The antiarrhythmic potential of this compound has been evaluated in several well-established animal models of atrial and ventricular arrhythmias.

Atrial Fibrillation Models

Canine Sterile Pericarditis Model: In a canine model of sterile pericarditis, which mimics post-operative atrial fibrillation, this compound demonstrated high efficacy in terminating and preventing the re-induction of atrial fibrillation and flutter.[1]

Table 3: Efficacy of this compound in the Canine Sterile Pericarditis Model [1]

| Parameter | Effect of this compound |

| AF/AFL Termination | 23 of 23 episodes terminated |

| Prevention of Re-induction | Failed in 19 of 20 attempts |

| Arrhythmia Cycle Length | Prolonged from 121 ± 7.8 ms (B15284909) to 157 ± 9.7 ms |

| Atrial Refractoriness (at 400ms CL) | Increased by 33% |

| Ventricular Refractoriness (at 400ms CL) | Increased by 17% |

| QT Interval (at 400ms CL) | Increased by 9% |

Acutely Dilated Rabbit Atria Model: In an in vitro model of acutely dilated rabbit atria, a substrate for AF, this compound effectively prevented the induction of AF and restored sinus rhythm.[5][6]

Table 4: Efficacy of this compound in the Acutely Dilated Rabbit Atria Model [5][6]

| Parameter | Control | This compound (3 µM) |

| AF Inducibility | 80% | 0% |

| Atrial Effective Refractory Period (AERP) | 50 ± 4.5 ms | 136 ± 6.6 ms |

| Restoration of Sinus Rhythm | N/A | 6 of 6 hearts |

Proarrhythmia Models

The proarrhythmic potential of this compound has been assessed in comparison to other antiarrhythmic agents in models of Torsades de Pointes (TdP).

Arterially Perfused Canine and Rabbit Left Ventricular Wedge Preparation: In this ex vivo model, this compound lengthened the action potential duration (APD) and QT interval in a self-limited, bell-shaped manner, contrasting with the more pronounced and linear effects of dofetilide (B1670870).[7] this compound showed a more homogenous prolongation of the APD across the myocardial cell layers compared to dofetilide, which predominantly prolonged the midmyocardial and endocardial APD, leading to an increased transmural dispersion of repolarization (TDR).[7]

Table 5: Proarrhythmic Effects in the Rabbit Left Ventricular Wedge Preparation [7]

| Compound (Concentration) | Early Afterdepolarizations (EADs) | R-on-T Extrasystoles | Torsades de Pointes (TdP) |

| This compound (1 µM) | 1 of 4 preparations | 0 of 4 preparations | 0 of 4 preparations |

| Dofetilide (starting at 0.03 µM) | 6 of 6 preparations | 5 of 6 preparations | 4 of 6 preparations |

Methoxamine-Sensitized Rabbit Model: In this in vivo model of TdP, intravenous infusion of this compound was associated with a significantly lower incidence of TdP compared to dofetilide and azimilide.[7]

Table 6: Incidence of Torsades de Pointes in the Methoxamine-Sensitized Rabbit Model [7]

| Compound (Infusion Rate) | Incidence of TdP |

| This compound (210 nmol/kg/minute) | 0 of 8 rabbits |

| Dofetilide (2 nmol/kg/minute) | 5 of 8 rabbits |

| Azimilide (3.33 µmol/kg/minute) | 5 of 8 rabbits |

Furthermore, this compound was shown to promptly suppress TdP induced by dofetilide in 5 out of 5 rabbits.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro Ion Channel Electrophysiology

-

Cell Lines and Channel Expression: Human cardiac ion channels (hERG, Nav1.5, Kv4.3/KChIP2.2, Kv1.5, Kir3.1/Kir3.4, KvLQT1/minK, and L-type Ca2+) were expressed in mammalian cell lines (e.g., HEK293 or CHO cells).

-

Patch-Clamp Recordings: Whole-cell patch-clamp recordings were performed to measure the effects of a range of this compound concentrations on the specific ion currents.

-

Voltage Protocols: Specific voltage protocols were applied to elicit the target currents and to assess the voltage- and frequency-dependence of the block.

-

Data Analysis: Concentration-response curves were generated to determine the IC50 values for each ion channel.

Arterially Perfused Canine Left Ventricular Wedge Preparation

-

Tissue Preparation: A transmural wedge of the canine left ventricular free wall, supplied by a branch of the left coronary artery, was dissected and cannulated for arterial perfusion.[2]

-

Perfusion: The preparation was perfused with oxygenated Tyrode's solution at a constant pressure.

-

Electrophysiological Recordings: Transmembrane action potentials were recorded from the epicardial, M-region, and endocardial surfaces using floating microelectrodes. A transmural ECG was also recorded.[2]

-

Pacing Protocol: The preparation was paced from the endocardial or epicardial surface at various cycle lengths.

-

Drug Application: this compound and comparator drugs were added to the perfusate at increasing concentrations.

-

Data Analysis: Changes in APD, TDR, and the incidence of EADs and TdP were quantified.

Methoxamine-Sensitized Rabbit Model of Torsades de Pointes

-

Animal Preparation: Rabbits were anesthetized, and ECG leads were placed to monitor cardiac activity.

-

Sensitization: Methoxamine, an α-adrenergic agonist, was continuously infused to induce bradycardia and sensitize the heart to proarrhythmic events.[8][9]

-

Drug Infusion: this compound or comparator drugs were infused intravenously at specified rates.

-

Endpoint Measurement: The primary endpoint was the incidence of TdP. The QT interval and heart rate were continuously monitored.

Canine Sterile Pericarditis Model of Atrial Fibrillation

-

Surgical Procedure: Under sterile conditions, a right thoracotomy was performed in dogs, and sterile talc (B1216) was insufflated into the pericardial space to induce pericarditis.[4] Pacing and recording electrodes were sutured to the atria.

-

Arrhythmia Induction: After a recovery period, atrial fibrillation or flutter was induced by rapid atrial pacing.[6]

-

Electrophysiological Study: Atrial and ventricular refractory periods, conduction times, and arrhythmia cycle lengths were measured at baseline and during this compound infusion.

-

Efficacy Assessment: The ability of this compound to terminate ongoing AF/AFL and prevent its re-induction was evaluated.

Acutely Dilated Rabbit Atria Model of Atrial Fibrillation

-

Heart Preparation: Rabbit hearts were isolated and Langendorff-perfused.[10]

-

Atrial Dilation: Atrial dilation was induced by increasing the intra-atrial pressure, creating a substrate for AF.[11]

-

Electrophysiological Measurements: Atrial effective refractory period (AERP) and the inducibility of AF were measured.

-

Drug Perfusion: this compound and comparator drugs were perfused through the heart at various concentrations.

-

Efficacy Evaluation: The effects of the drugs on AERP, AF inducibility, and the termination of sustained AF were assessed.[10]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of action of this compound.

Experimental Workflows

Caption: Workflow for the methoxamine-sensitized rabbit model.

Caption: Workflow for the canine sterile pericarditis model.

Conclusion

The preclinical data for this compound reveal a compound with a multi-ion channel blocking profile that translates to a potent and predominantly atrial antiarrhythmic effect. Its efficacy in terminating and preventing atrial fibrillation in relevant animal models, coupled with a lower proarrhythmic potential compared to more selective IKr blockers, underscores its potential as a therapeutic agent for atrial arrhythmias. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development in the field of antiarrhythmic drugs.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Characteristics and distribution of M cells in arterially perfused canine left ventricular wedge preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Reliable pace termination of postoperative atrial fibrillation in the canine sterile pericarditis model: Implications for atypical atrial flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Onset of induced atrial flutter in the canine pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The anaesthetised methoxamine-sensitised rabbit model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Mechano-Electric Feedback and Atrial Arrhythmias - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]

AZD7009: An In-Depth Technical Guide on Atrial Electrophysiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7009 is an antiarrhythmic agent that has demonstrated significant effects on atrial electrophysiology, positioning it as a compound of interest for the management of atrial fibrillation (AF). Experimental studies have highlighted its ability to predominantly influence atrial tissue with a low proarrhythmic potential.[1] This technical guide provides a comprehensive overview of the core electrophysiological effects of this compound on the atria, detailing its mechanism of action, quantitative effects on key electrophysiological parameters, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a mixed ion channel blockade, targeting several key potassium and sodium currents involved in the cardiac action potential.[1] This multi-channel approach is believed to contribute to its high antiarrhythmic efficacy and atrial-selective action. The primary molecular targets of this compound include:

-

Rapid delayed rectifier potassium current (IKr): Inhibition of IKr, carried by the hERG channel, leads to a prolongation of the action potential duration (APD), a key mechanism for terminating and preventing re-entrant arrhythmias.[2][3]

-

Transient outward potassium current (Ito) and Ultra-rapid delayed rectifier potassium current (IKur): Blockade of these currents, which are prominently expressed in the atria, further contributes to APD prolongation specifically in atrial tissue.[2][3]

-

Sodium current (INa): this compound also inhibits both the peak and late components of the sodium current.[2][4] The inhibition of the late sodium current is thought to counteract excessive APD prolongation in ventricular and Purkinje tissues, potentially explaining the low proarrhythmic potential of the compound.[2][4]

The synergistic inhibition of these multiple ion channels results in a significant increase in the atrial effective refractory period (AERP) and a delay in repolarization, which are crucial for the termination and prevention of AF.[2][3]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on key atrial electrophysiological parameters from preclinical studies.

Table 1: Effect of this compound on Ion Channel Currents (IC50 Values)

| Ion Channel | Current | Species | Cell Type | IC50 (µM) | Reference |

| hERG | IKr | Human | Mammalian cells | 0.6 | [2][3] |

| Nav1.5 | INa (peak) | Human | Mammalian cells | 8 | [2][3] |

| Nav1.5 | INa (late) | Human | CHO K1 cells | 11 ± 2 | [4] |

| Kv4.3/KChIP2.2 | Ito | Human | Mammalian cells | 24 | [2][3] |

| Kv1.5 | IKur | Human | Mammalian cells | 27 | [2][3] |

| Kir3.1/Kir3.4 | IKACh | Human | Mammalian cells | 166 | [2][3] |

| KvLQT1/minK | IKs | Human | Mammalian cells | 193 | [2][3] |

| Cav1.2 | ICaL | Rabbit | Ventricular myocytes | 90 | [2] |

Table 2: Effect of this compound on Atrial Effective Refractory Period (AERP) in Rabbit Atria

| Condition | This compound (µM) | Baseline AERP (ms) | Post-drug AERP (ms) | Change in AERP (ms) | Reference |

| Non-dilated | 3 | 82 ± 1.3 | - | 65 ± 3.6 | [1] |

| Dilated | 0.1 | 50 ± 4.5 | - | - | [1][5] |

| Dilated | 0.3 | 50 ± 4.5 | - | - | [1][5] |

| Dilated | 1 | 50 ± 4.5 | - | - | [1][5] |

| Dilated | 3 | 50 ± 4.5 | 136 ± 6.6 | 90 ± 5.6 | [1][5] |

Table 3: Effect of this compound on Atrial and Ventricular Electrophysiology in Dogs

| Parameter | Tissue | This compound (µM) | Baseline (ms) | Post-drug (ms) | Reference |

| APD90 | Atrial | 2 | 224 ± 7 | 318 ± 7 | [6] |

| ERP | Atrial | 2 | 241 ± 7 | 378 ± 17 | [6] |

| APD90 | Ventricular | 2 | 257 ± 5 | 283 ± 7 | [6] |

| ERP | Ventricular | 2 | 253 ± 12 | 300 ± 11 | [6] |

| AERP (in vivo) | Atrial | - | - | ↑ 48 ± 7 (max) | [6] |

| VERP (in vivo) | Ventricular | - | - | ↑ 8 ± 4 | [6] |

| Atrial Conduction Time (in vivo, CL 400ms) | Atrial | - | - | ↑ 8 ± 1.4 | [7] |

| Atrial Conduction Time (in vivo, CL 200ms) | Atrial | - | - | ↑ 13.2 ± 1.6 | [7] |

Experimental Protocols

The following sections describe the key experimental methodologies used to characterize the effects of this compound on atrial electrophysiology.

In Vitro Studies: Isolated Langendorff-Perfused Rabbit Heart

This model is used to assess the direct effects of a compound on cardiac electrophysiology in an ex vivo setting, preserving the three-dimensional structure and syncytial nature of the heart.

-

Heart Preparation: Male New Zealand White rabbits are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus. The aorta is cannulated for retrograde perfusion with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).

-

Electrophysiological Recordings: Bipolar platinum electrodes are placed on the epicardial surface of the right atrium for pacing and recording. The atrial effective refractory period (AERP) is determined by delivering a train of stimuli at a fixed cycle length, followed by a premature stimulus. The AERP is defined as the longest coupling interval at which the premature stimulus fails to elicit a propagated response.

-

Induction of Atrial Fibrillation: In a model of atrial dilation, intra-atrial pressure is increased to induce shortening of the AERP and increase the susceptibility to AF.[1] AF can then be induced by rapid atrial pacing or programmed electrical stimulation.

-

Drug Perfusion: this compound is added to the perfusate at increasing concentrations (e.g., 0.1–3 µM).[1][5] Electrophysiological parameters are measured at baseline and after a stabilization period at each concentration.

In Vitro Studies: Microelectrode Recordings from Isolated Cardiac Tissues

This technique allows for the direct measurement of action potentials from multicellular cardiac preparations.

-

Tissue Preparation: Tissues from the right atrial free wall and right ventricular papillary muscles are dissected from canine hearts. The preparations are placed in a tissue bath and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Action Potential Recordings: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. Tissues are stimulated at a constant cycle length.

-

Parameter Measurement: Action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP) are measured before and after the application of this compound at various concentrations.

In Vivo Studies: Anesthetized Dog Model

In vivo studies are crucial for understanding the integrated electrophysiological effects of a compound in a whole-animal system.

-

Animal Preparation: Anesthetized dogs are instrumented for the recording of electrocardiograms (ECG) and intracardiac electrograms. Catheter electrodes are positioned in the right atrium and right ventricle for pacing and recording.

-

Electrophysiological Measurements: Baseline measurements of AERP, ventricular effective refractory period (VERP), and QT interval are obtained.

-

Drug Administration: this compound is administered intravenously to achieve pseudo steady-state plasma concentrations.[6]

-

Post-Drug Measurements: Electrophysiological parameters are reassessed at each concentration to determine the in vivo effects of the drug.

Canine Sterile Pericarditis Model

This model is used to create a substrate for sustained atrial fibrillation, mimicking a pro-arrhythmic clinical condition.

-

Model Creation: Sterile pericarditis is induced in dogs, which leads to atrial remodeling and an increased propensity for AF.

-

Electrophysiological Study: Several days post-procedure, an electrophysiological study is performed. Sustained AF or atrial flutter is induced by programmed electrical stimulation.

-

Drug Efficacy Testing: this compound is infused intravenously to assess its efficacy in terminating the induced arrhythmia and preventing its re-induction.[7] Biatrial mapping can be used to study the mechanism of arrhythmia termination.[7]

Whole-Cell Patch-Clamp Technique

This technique is used to measure the effects of this compound on specific ion currents in isolated cardiac myocytes or cell lines expressing specific ion channels.

-

Cell Preparation: Atrial or ventricular myocytes are enzymatically isolated from animal hearts, or cell lines stably expressing the human cardiac ion channel of interest are cultured.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IKr, INa). The cell membrane potential is clamped at a holding potential, and a series of depolarizing or hyperpolarizing steps are applied to elicit the ionic current.

-

Drug Application: this compound is applied to the bath solution at various concentrations to determine its inhibitory effect on the specific ion current and to calculate the IC50 value.

Conclusion

This compound is a potent antiarrhythmic agent with a well-characterized profile of effects on atrial electrophysiology. Its mixed ion channel blockade, particularly its prominent effects on atrial-specific potassium currents, leads to a significant and preferential prolongation of the atrial effective refractory period. The quantitative data from a range of preclinical models consistently demonstrate its potential for the management of atrial fibrillation. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and similar compounds in the field of cardiac electrophysiology.

References

- 1. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety of transvenous atrial defibrillation: studies in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of AZD7009: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of AZD7009, a novel antiarrhythmic agent. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the underlying mechanisms and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of antiarrhythmic therapies.

Core Efficacy Data: Ion Channel Inhibition and Electrophysiological Effects

This compound exhibits a unique multichannel blocking profile, contributing to its potent and predominantly atrial antiarrhythmic effects. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Inhibitory Potency (IC50) of this compound on Human Cardiac Ion Channels

| Ion Channel | Current | Gene | IC50 (µM) | Reference |

| hERG | IKr | KCNH2 | 0.6 | [1] |

| Nav1.5 | INa (peak) | SCN5A | 8 | [1] |

| Nav1.5 | INa (late) | SCN5A | 11 ± 2 | [2] |

| Kv4.3/KChIP2.2 | Ito | KCND3 | 24 | [1] |

| Kv1.5 | IKur | KCNA5 | 27 | [1] |

| Cav1.2 | ICaL | CACNA1C | 90 | [1] |

| Kir3.1/Kir3.4 | IKACh | KCNJ3/KCNJ5 | 166 | [1] |

| KvLQT1/minK | IKs | KCNQ1/KCNE1 | 193 | [1] |

Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Cardiac Tissues

| Tissue | Parameter | Concentration (µM) | Baseline (ms) | Post-AZD7009 (ms) | Change (ms) | Reference |

| Atrium | APD90 | 2 | 224 ± 7 | 318 ± 7 | +94 | [3] |

| Atrium | ERP | 2 | 241 ± 7 | 378 ± 17 | +137 | [3] |

| Ventricle | APD90 | 2 | 257 ± 5 | 283 ± 7 | +26 | [3] |

| Ventricle | ERP | 2 | 253 ± 12 | 300 ± 11 | +47 | [3] |

Table 3: Efficacy of this compound in an In Vitro Model of Atrial Fibrillation (Dilated Rabbit Atria)

| Parameter | Condition | This compound (3 µM) | Outcome | Reference |

| Atrial ERP | Dilated Atria | 50 ± 4.5 ms (B15284909) to 136 ± 6.6 ms | Significant Prolongation | [4] |

| AF Inducibility | Dilated Atria | 80% to 0% | Complete Prevention | [4] |

| AF Termination | Sustained AF | N/A | Restoration of Sinus Rhythm in 6/6 Hearts | [4] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Characterization

Objective: To determine the inhibitory potency (IC50) of this compound on various human cardiac ion channels expressed in mammalian cell lines (e.g., CHO, HEK293).

Methodology:

-

Cell Culture: Stably transfected mammalian cell lines expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Kv1.5) are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for patch-clamp recording.

-

Solutions:

-

External Solution (Tyrode's Solution): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Composition in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, and 1.5 MgATP, with pH adjusted to 7.3 with KOH.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 3-7 MΩ are used.

-

A gigaohm seal (>1 GΩ) is formed between the pipette and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit the ionic current of interest. Examples include:

-

hERG (IKr): A depolarizing step to +40 mV followed by a repolarizing ramp to -80 mV is used to elicit the characteristic tail current.[5][6]

-

Nav1.5 (INa): A series of depolarizing steps from a holding potential of -120 mV are used to elicit the peak sodium current.[5][6]

-

Kv1.5 (IKur): Depolarizing steps from a holding potential of -80 mV are applied to activate the outward potassium current.

-

-

Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of this compound. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Action Potential Duration and Effective Refractory Period Measurement in Isolated Cardiac Tissues

Objective: To assess the effect of this compound on the action potential duration (APD) and effective refractory period (ERP) in atrial and ventricular tissues.

Methodology:

-

Tissue Preparation: Hearts are excised from anesthetized animals (e.g., dogs, rabbits). Trabeculae or papillary muscles from the atria and ventricles are dissected and mounted in an organ bath.

-

Superfusion: The tissues are superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).

-

Microelectrode Recording:

-

Sharp glass microelectrodes filled with 3 M KCl are used to impale the cardiac myocytes and record transmembrane action potentials.

-

A programmable stimulator is used to pace the tissue at a constant cycle length.

-

-

Parameter Measurement:

-

Action Potential Duration (APD): The APD is measured at 90% repolarization (APD90).

-

Effective Refractory Period (ERP): The ERP is determined by introducing premature stimuli (S2) after a train of basic stimuli (S1) at a fixed cycle length. The ERP is the longest S1-S2 interval at which the S2 fails to elicit a propagated action potential.

-

-

Drug Application: Tissues are allowed to equilibrate before baseline measurements are taken. This compound is then added to the superfusate at increasing concentrations, and the effects on APD and ERP are recorded.

In Vitro Model of Atrial Fibrillation in Dilated Rabbit Atria

Objective: To evaluate the efficacy of this compound in preventing the induction and terminating sustained atrial fibrillation (AF) in a model of atrial dilation.

Methodology:

-

Heart Preparation: Rabbit hearts are isolated and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution.

-

Atrial Dilation: A balloon catheter is inserted into the right atrium, and the pressure is increased to induce atrial dilation, which is known to promote AF.

-

Electrophysiological Measurements:

-

Bipolar electrodes are placed on the right atrial appendage for pacing and recording of the atrial electrogram.

-

The atrial effective refractory period (AERP) is measured.

-

-

Induction of Atrial Fibrillation: AF is induced by a programmed electrical stimulation protocol, typically involving burst pacing at a high frequency.[7]

-

Drug Perfusion: this compound is perfused through the coronary arteries at various concentrations.

-

Efficacy Assessment:

-

Prevention of AF Induction: The ability of this compound to prevent the induction of AF by the stimulation protocol is assessed.

-

Termination of Sustained AF: For hearts with sustained AF, the ability of this compound to restore sinus rhythm is evaluated.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows described above.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro efficacy assessment.

Caption: Logical relationship of this compound's antiarrhythmic effect.

References

- 1. Making sure you're not a bot! [gupea.ub.gu.se]

- 2. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. fda.gov [fda.gov]

- 6. fda.report [fda.report]

- 7. The Propensity for Inducing Atrial Fibrillation: A Comparative Study on Old versus Young Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

AZD7009's Role in Restoring Sinus Rhythm: A Technical Guide

Executive Summary

AZD7009 is a potent antiarrhythmic agent characterized by its mixed ion channel blocking properties and predominant electrophysiological effects on the atria. By simultaneously inhibiting multiple potassium and sodium currents, this compound effectively prolongs the atrial action potential duration and effective refractory period, key mechanisms for terminating re-entrant circuits that sustain atrial fibrillation (AF). Preclinical studies in various animal models have demonstrated its high efficacy in converting AF to sinus rhythm and preventing its re-induction. Clinical data from a Phase II trial confirmed its ability to convert persistent AF to sinus rhythm, particularly in patients with shorter AF durations.[1] The compound's inhibition of the late sodium current is believed to contribute to a lower proarrhythmic potential compared to more selective IKr blockers.[2][3] This guide provides an in-depth overview of the mechanism, efficacy, and experimental basis for this compound's role in restoring sinus rhythm.

Mechanism of Action: A Multi-Channel Approach

This compound exerts its antiarrhythmic effects through the synergistic inhibition of several key cardiac ion channels, which results in a pronounced, atrial-selective increase in refractoriness.[3][4] This multi-channel blockade is considered crucial for its high efficacy and potentially favorable safety profile.[5]

Primary Ion Channel Targets:

-

Potassium Currents (Delayed Repolarization): this compound blocks multiple repolarizing potassium currents. Its most potent action is on the rapid delayed rectifier potassium current (IKr, encoded by hERG), a primary target for Class III antiarrhythmics.[3][5] Additionally, it inhibits the ultra-rapid delayed rectifier potassium current (IKur, Kv1.5) and the transient outward current (Ito, Kv4.3), both of which are more prominent in the atria than the ventricles.[3][6] This combined inhibition leads to a significant prolongation of the action potential duration (APD).

-

Sodium Currents (Reduced Excitability and Proarrhythmia): The agent blocks the peak sodium current (INa, Nav1.5), which can slow conduction.[4] Crucially, it also inhibits the late component of the sodium current (late INa).[2][3] Inhibition of the late INa is a key mechanism for preventing early afterdepolarizations (EADs), a trigger for Torsades de Pointes (TdP), thereby potentially reducing the proarrhythmic risk associated with significant APD prolongation.[2]

This combined blockade of atrial-predominant potassium channels and both peak and late sodium channels leads to a powerful increase in the atrial effective refractory period (ERP) through both APD lengthening and post-repolarization refractoriness, terminating the re-entrant wavelets of AF.[4][7]

References

- 1. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]